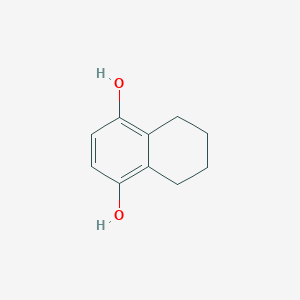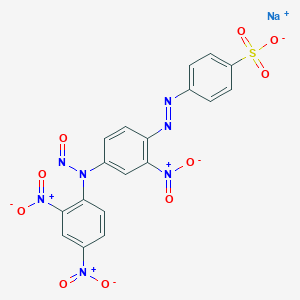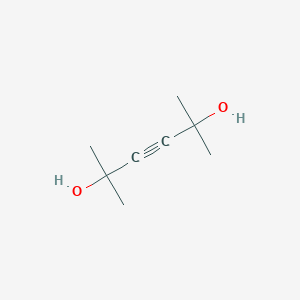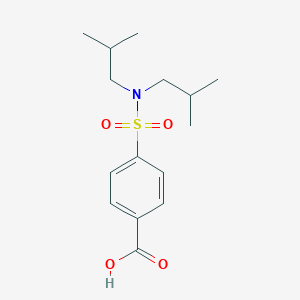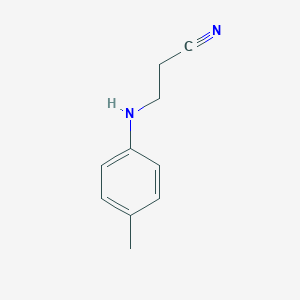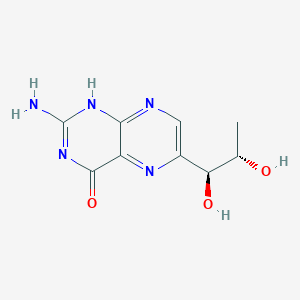
Orinapterin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orinapterin is a natural product that was first isolated from the sponge Orinoca Aculeus. It belongs to the class of pterins, which are heterocyclic compounds that contain a pteridine ring system. Orinapterin has attracted the attention of scientists due to its potential use as a therapeutic agent in various diseases.
Applications De Recherche Scientifique
Identification in Human Urine
Orinapterin, a diastereomer of biopterin, has been isolated from human urine. Its structure is identified as 2-amino-4(3H)-oxo-6-[(1'S,2'S)-1',2'-dihydroxypropyl]pteridine. This discovery suggests non-enzymatic transformation mechanisms in the human body for the formation of orinapterin and related compounds (Ogiwara et al., 1992).
Potential in Genomic Research
Orinapterin, although not directly mentioned, could be implicated in genomic research. The evaluation of genetic information, including specific animal genetic characteristics, is increasingly important in agricultural systems and biotechnological applications, where the understanding of molecular pathways is crucial (Lambert, 2008).
Role in Biomarker Studies
Orinapterin may play a role in biomarker studies, particularly in the context of diseases. For instance, neopterin, a related compound, is studied as a biomarker in various clinical contexts, such as intensive care unit patients and disease progression in amyotrophic lateral sclerosis (Baydar et al., 2009), (Shepheard et al., 2021).
Immunological Research
In immunological research, orinapterin's analogs, such as biopterin, are being explored. For example, the biopterin transporter gene, BT1, has been studied for its potential role in vaccine development against Leishmania donovani (Dole et al., 2000).
Bioinformatics and Systems Biology
Orinapterin's related compounds, such as biopterin, could be studied in systems biology, where the understanding of genomic and proteomic networks is essential. The development of large-scale databases and analytical tools for protein and RNA interactions can indirectly aid the study of compounds like orinapterin (Brasch et al., 2004).
Application in Biotechnology
While orinapterin itself may not have been directly studied in biotechnological applications, related compounds and their pathways play a significant role. The study of microbial genomics, for instance, focuses on secondary metabolite biosynthesis, which could include pathways related to orinapterin and its analogs (Ikeda et al., 2003).
Propriétés
Numéro CAS |
13039-82-2 |
|---|---|
Nom du produit |
Orinapterin |
Formule moléculaire |
C9H11N5O3 |
Poids moléculaire |
237.22 g/mol |
Nom IUPAC |
2-amino-6-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6+/m0/s1 |
Clé InChI |
LHQIJBMDNUYRAM-BBIVZNJYSA-N |
SMILES isomérique |
C[C@@H]([C@H](C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O |
SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O |
SMILES canonique |
CC(C(C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



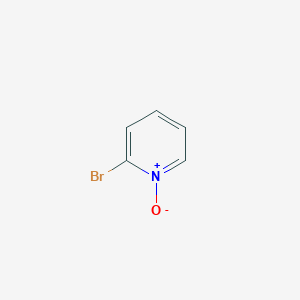
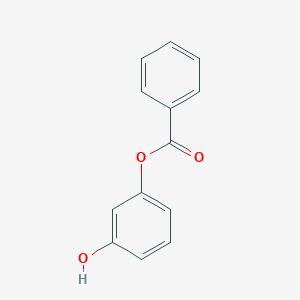
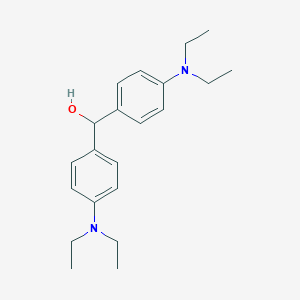
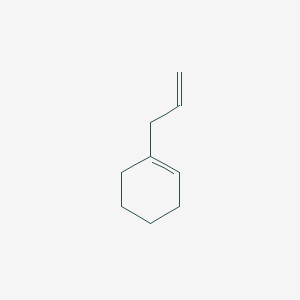
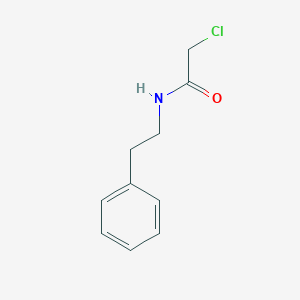
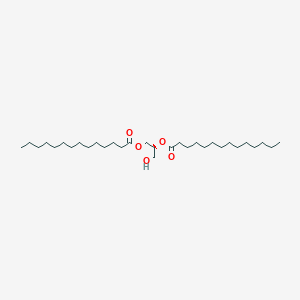
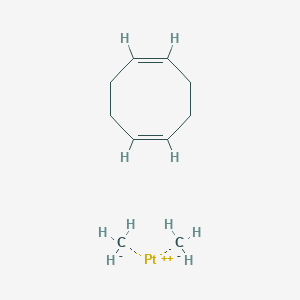
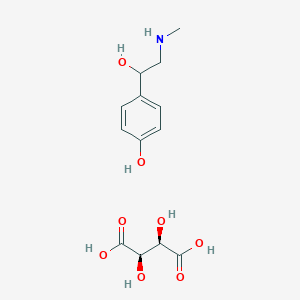
![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)
